Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

Catalog No.
S3315306
CAS No.
1171130-36-1
M.F
C12H17ClN2O2
M. Wt
256.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl azetidin-3-yl(methyl)carbamate hydrochlorid...

CAS Number

1171130-36-1

Product Name

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride

IUPAC Name

benzyl N-(azetidin-3-yl)-N-methylcarbamate;hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73

InChI

InChI=1S/C12H16N2O2.ClH/c1-14(11-7-13-8-11)12(15)16-9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H

InChI Key

UGSMXDFCWUYBAV-UHFFFAOYSA-N

SMILES

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CN(C1CNC1)C(=O)OCC2=CC=CC=C2.Cl

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride is a synthetic compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of approximately 256.73 g/mol. This compound features a benzyl group attached to an azetidin-3-yl(methyl)carbamate moiety, along with a hydrochloride salt. Its structure suggests potential relevance in medicinal chemistry, particularly due to the presence of the carbamate functional group, which is commonly associated with various pharmaceutical agents .

There is no scientific research available on the mechanism of action of BAC HCl.

  • Carbamates: Some carbamate compounds can be cholinesterase inhibitors, which can disrupt nerve function and be toxic.
  • Aromatic compounds: The benzyl group is an aromatic hydrocarbon, and some aromatic hydrocarbons can be irritating or harmful if inhaled or absorbed through the skin.

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride may find applications in various fields such as:

  • Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new therapeutic agents.
  • Pharmaceutical Research: Its potential interactions with biological systems make it a candidate for further investigation in drug discovery processes .

There is currently no published data on interaction studies specifically involving benzyl azetidin-3-yl(methyl)carbamate hydrochloride. Future research could explore its interactions with biological macromolecules such as proteins or nucleic acids, which may elucidate its potential therapeutic roles or mechanisms of action .

Benzyl azetidin-3-yl(methyl)carbamate hydrochloride can be compared with several structurally related compounds. Below is a table highlighting similar compounds:

Compound NameSimilarity IndexKey Features
Benzyl 3-aminoazetidine-1-carboxylate hydrochloride0.96Contains an amino group in place of carbamate
Benzyl 3-(methylamino)azetidine-1-carboxylate0.96Features a methylamino group
Benzyl azetidin-3-ylcarbamate hydrochloride0.94Lacks the methyl substitution on carbamate
tert-butyl 3-(((benzyloxy)carbonyl)amino)azetidine-1-carboxylate0.89Contains a tert-butyl group

These compounds share structural similarities but differ in functional groups and substituents, which could influence their biological activities and applications. Benzyl azetidin-3-yl(methyl)carbamate hydrochloride's unique combination of a benzyl group and a carbamate moiety may confer distinct properties that merit further investigation .

Dates

Modify: 2023-08-19

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